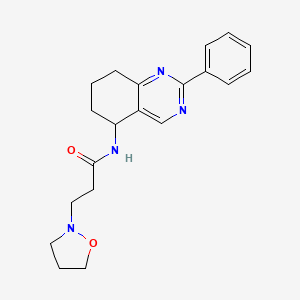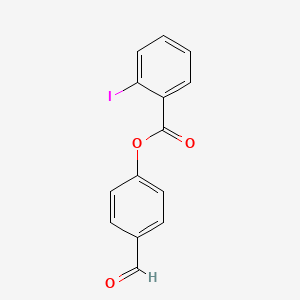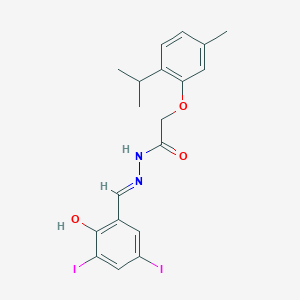
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and plays a critical role in cognitive function, learning, and memory. PNU-282987 has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
作用机制
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide selectively activates the α7 nAChR, which is highly expressed in the hippocampus, a brain region critical for learning and memory. Activation of the α7 nAChR by 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which play important roles in cognitive function and memory.
Biochemical and Physiological Effects
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant-like effects in animal models of depression. 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to enhance synaptic plasticity, which is critical for learning and memory. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
实验室实验的优点和局限性
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is a highly selective agonist of the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various CNS disorders. However, 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has relatively low potency and efficacy compared to other α7 nAChR agonists, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide. One area of interest is the development of more potent and selective α7 nAChR agonists for use in preclinical and clinical studies. Another area of interest is the use of 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in combination with other drugs for the treatment of CNS disorders. Finally, there is growing interest in the development of non-invasive methods for selectively activating the α7 nAChR in the brain, which could have important therapeutic applications.
合成方法
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-phenyl-5,6,7,8-tetrahydro-5-quinazolinone with ethyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final product, 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide, is obtained by reacting the intermediate with hydroxylamine hydrochloride and sodium hydroxide.
科学研究应用
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been extensively studied for its potential therapeutic applications in various CNS disorders. In preclinical studies, 3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant-like effects in animal models of depression.
属性
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19(10-12-24-11-5-13-26-24)22-17-8-4-9-18-16(17)14-21-20(23-18)15-6-2-1-3-7-15/h1-3,6-7,14,17H,4-5,8-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKQHQIZUDPKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NC(=O)CCN4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-isoxazolidinyl)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6080163.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B6080173.png)

![2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B6080204.png)


![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6080218.png)
![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)
![2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)
![1H-imidazo[4,5-g]quinoxaline](/img/structure/B6080251.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6080253.png)
![N-(3-pyridinylmethyl)-3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6080257.png)
![N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6080264.png)
![{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B6080266.png)